(S)-2-Aminoheptanoic acid (S)-2-Aminoheptanoic acid 2-aminoheptanoic acid is an alpha-amino acid that is heptanoic acid in which one of the hydrogens at position 2 is replaced by an amino group. It is a tautomer of a 2-aminoheptanoic acid zwitterion.
2-Aminoheptanoate, also known as a-aminoenanthate or 2-aminoenanthic acid, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). 2-Aminoheptanoate is soluble (in water) and a moderately acidic compound (based on its pKa). 2-Aminoheptanoate has been primarily detected in feces.
Brand Name: Vulcanchem
CAS No.: 44902-02-5
VCID: VC21541045
InChI: InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1
SMILES: CCCCCC(C(=O)O)N
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol

(S)-2-Aminoheptanoic acid

CAS No.: 44902-02-5

Cat. No.: VC21541045

Molecular Formula: C7H15NO2

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Aminoheptanoic acid - 44902-02-5

CAS No. 44902-02-5
Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
IUPAC Name (2S)-2-aminoheptanoic acid
Standard InChI InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1
Standard InChI Key RDFMDVXONNIGBC-LURJTMIESA-N
Isomeric SMILES CCCCC[C@@H](C(=O)O)N
SMILES CCCCCC(C(=O)O)N
Canonical SMILES CCCCCC(C(=O)O)N

Chemical Structure and Properties

(S)-2-Aminoheptanoic acid, also known as L-homonorleucine, is a seven-carbon alpha-amino acid with the molecular formula C₇H₁₅NO₂ . It has a molecular weight of 145.20 g/mol for the free acid form . The compound features a carboxyl group and a primary amine group at the alpha carbon position, with a pentyl (five-carbon) straight chain as its side chain .

Physical and Chemical Properties

The physical and chemical properties of (S)-2-Aminoheptanoic acid are summarized in the table below:

PropertyValue
Molecular FormulaC₇H₁₅NO₂
Molecular Weight145.20 g/mol
CAS Number44902-02-5
Hydrogen Bond Donors2 (free form)
Hydrogen Bond Acceptors3
Rotatable Bond Count5
Topological Polar Surface Area63.3 Ų
Complexity104
Stereocenter Count1
Physical StateSolid at room temperature

Like other alpha-amino acids, (S)-2-Aminoheptanoic acid exists as a zwitterion at physiological pH, with the carboxyl group deprotonated (COO⁻) and the amine group protonated (NH₃⁺) . This zwitterionic nature contributes to its solubility profile and acid-base properties.

Nomenclature and Identification

(S)-2-Aminoheptanoic acid is known by several synonyms across scientific literature and commercial applications. Understanding these alternative names is important for proper identification and database searching.

Synonyms and Systematic Names

The compound is recognized by various names which highlight different aspects of its structure:

Name TypeIdentifier
IUPAC Name(2S)-2-aminoheptanoic acid
Common NamesL-Homonorleucine, L-2-Aminoheptanoic Acid
Systematic Names(S)-2-amino-1-hydroxyheptane-1-one
Biochemical NomenclatureH-L-Nle(Me)-OH
CAS Registry Number44902-02-5
InChIKey (Parent)RDFMDVXONNIGBC-UHFFFAOYSA-N

The variety of names reflects its use in different scientific contexts, with biochemical research often utilizing abbreviated forms in peptide sequences, while organic chemistry relies on the systematic IUPAC nomenclature .

Relationship to Other Amino Acids

(S)-2-Aminoheptanoic acid is structurally related to several natural amino acids. It can be considered a homologue of norleucine (2-aminohexanoic acid), containing one additional methylene group in the side chain . This relationship places it within the family of aliphatic amino acids, similar to leucine and isoleucine, but with a straight rather than branched alkyl chain.

Stereochemistry and Isomerism

The stereochemistry of (S)-2-Aminoheptanoic acid plays a crucial role in its biological and chemical properties. As an alpha-amino acid with a single chiral center, it exists in two enantiomeric forms.

Chirality and Optical Activity

The chiral carbon at position 2 gives rise to two enantiomers:

  • (S)-2-Aminoheptanoic acid (L-form): The naturally occurring configuration in proteins

  • (R)-2-Aminoheptanoic acid (D-form): The mirror image that is less common in natural systems

The S configuration corresponds to the L-series in the older amino acid nomenclature system. This designation is based on the spatial arrangement of the four different substituents around the alpha carbon according to the Cahn-Ingold-Prelog priority rules .

Hydrochloride Salt Form

(S)-2-Aminoheptanoic acid hydrochloride is a common salt form of the compound with molecular formula C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol . The hydrochloride salt form typically offers improved stability and solubility compared to the free amino acid and is often preferred for storage and certain applications .

Synthesis and Production

The production of enantiomerically pure (S)-2-Aminoheptanoic acid can be achieved through various synthetic routes, each with advantages for different applications.

Synthetic Methods

Several approaches can be used to synthesize (S)-2-Aminoheptanoic acid:

  • Asymmetric synthesis: Starting from prochiral precursors using chiral catalysts or auxiliaries to induce the desired stereochemistry at the alpha carbon.

  • Resolution of racemic mixtures: The DL-form can be separated into its enantiomers using chiral resolution techniques, such as selective crystallization of diastereomeric salts or enzymatic resolution.

  • Modification of natural amino acids: Starting from commercially available L-amino acids and extending or modifying the side chain.

Applications and Uses

(S)-2-Aminoheptanoic acid serves various purposes across pharmaceutical research, organic synthesis, and biochemical studies.

Peptide Synthesis

As an alpha-amino acid, (S)-2-Aminoheptanoic acid is utilized in peptide synthesis, where it can be incorporated into peptide chains using standard coupling methods . Its incorporation provides peptides with unique properties:

  • Increased hydrophobicity compared to natural amino acids

  • Modified conformational preferences

  • Potentially enhanced metabolic stability

  • Altered receptor binding profiles

These properties make peptides containing (S)-2-Aminoheptanoic acid valuable in drug discovery and development processes .

Peptidomimetic Development

In medicinal chemistry, (S)-2-Aminoheptanoic acid serves as a building block for peptidomimetics – compounds designed to mimic the structure and function of peptides while offering improved pharmacological properties . The straight pentyl side chain provides a hydrophobic interaction surface that can enhance membrane permeability or binding to hydrophobic protein pockets.

Chemical Research

Beyond its direct applications in peptide chemistry, (S)-2-Aminoheptanoic acid serves as:

  • A chemical probe for studying enzyme specificity

  • A standard compound for chromatographic method development

  • A starting material for more complex organic syntheses

  • A reference compound for analytical methods

Comparative Analysis

To better understand the properties and applications of (S)-2-Aminoheptanoic acid, it is valuable to compare it with structurally related amino acids.

Comparison with Natural Amino Acids

The table below compares (S)-2-Aminoheptanoic acid with selected natural amino acids:

Property(S)-2-Aminoheptanoic acidL-NorleucineL-Leucine
Side chainPentyl (straight)Butyl (straight)Isobutyl (branched)
HydrophobicityVery highHighHigh
Molecular weight145.20 g/mol131.17 g/mol131.17 g/mol
Natural occurrenceNon-proteinogenicNon-proteinogenicProteinogenic
Side chain flexibilityHighHighModerate

This comparison highlights that (S)-2-Aminoheptanoic acid offers enhanced hydrophobicity compared to natural amino acids while maintaining a flexible side chain that can adopt multiple conformations .

Advantages and Limitations

The unique properties of (S)-2-Aminoheptanoic acid provide both advantages and limitations for its applications:

Advantages:

  • Enhanced hydrophobicity useful for membrane-permeable peptides

  • Linear side chain offers conformational flexibility

  • Non-natural structure may provide resistance to enzymatic degradation

Limitations:

  • Higher cost compared to natural amino acids

  • May introduce conformational changes in peptide backbones

  • Potentially altered solubility profile in aqueous environments

Analytical Methods

The identification and quantification of (S)-2-Aminoheptanoic acid typically involve various analytical techniques.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with chiral stationary phases is commonly employed to determine the enantiomeric purity of (S)-2-Aminoheptanoic acid. Gas chromatography coupled with mass spectrometry (GC-MS) may also be used, typically after derivatization to improve volatility .

Spectroscopic Identification

Several spectroscopic methods can be used to characterize (S)-2-Aminoheptanoic acid:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the molecular structure and configuration

  • Infrared (IR) spectroscopy can identify functional groups (carboxylic acid, amine)

  • Mass spectrometry confirms the molecular weight and can help determine structure through fragmentation patterns

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